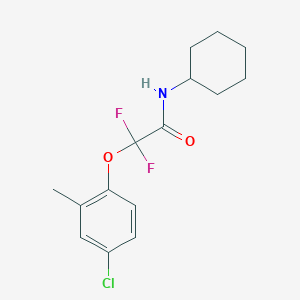
2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide is a chemical compound with potential applications in various fields such as agriculture, medicine, and industry. This compound features a phenoxy group, a cyclohexyl group, and a difluoroacetamide moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide typically involves the following steps:
Phenoxy Derivative Formation: The starting material, 4-chloro-2-methylphenol, is reacted with chloroacetic acid to form the corresponding phenoxy derivative.
Cyclohexylamine Addition: Cyclohexylamine is then introduced to the phenoxy derivative under controlled conditions to form the intermediate compound.
Difluoroacetamide Introduction: The intermediate is further reacted with difluoroacetic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic acids.
Reduction: The difluoroacetamide group can be reduced to form difluoroacetamide derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Phenolic acids and their derivatives.
Reduction Products: Difluoroacetamide derivatives.
Substitution Products: Substituted phenoxy compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide can be used as a probe to study enzyme activities and metabolic pathways. Its interaction with biological molecules can provide insights into biochemical processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable in various industrial processes.
Mécanisme D'action
The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide exerts its effects involves its interaction with specific molecular targets. The phenoxy group can bind to receptors or enzymes, while the difluoroacetamide group can inhibit or activate certain biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPA): A herbicide used in agriculture.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with similar applications to MCPA and 2,4-D.
Uniqueness: 2-(4-Chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide stands out due to its unique combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its similar compounds. Its difluoroacetamide group, in particular, provides additional reactivity and potential for novel applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO2/c1-10-9-11(16)7-8-13(10)21-15(17,18)14(20)19-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSBMHSJFMHJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2CCCCC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













